molecular formula C9H5N3O6 B14555467 Cyanomethyl 2,4-dinitrobenzoate CAS No. 61781-59-7

Cyanomethyl 2,4-dinitrobenzoate

Cat. No.: B14555467
CAS No.: 61781-59-7
M. Wt: 251.15 g/mol
InChI Key: JSLPWHXPKVUPIR-UHFFFAOYSA-N
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Description

Cyanomethyl 2,4-dinitrobenzoate is a synthetic organic compound primarily designed for research applications. It features a benzoate ester structure functionalized with two nitro groups at the 2 and 4 positions and a cyanomethyl ester group. The strong electron-withdrawing nature of the nitro groups makes the compound highly electrophilic. This property allows it to act as an effective substrate in nucleophilic aromatic substitution reactions, a mechanism common among dinitrobenzene derivatives . Researchers can utilize this compound to selectively modify biomolecules such as proteins and peptides, facilitating studies in bioconjugation, probe development, and protein labeling . Its potential application lies in creating fluorescent or functionalized conjugates for various bioanalytical and biochemical research purposes. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

61781-59-7

Molecular Formula

C9H5N3O6

Molecular Weight

251.15 g/mol

IUPAC Name

cyanomethyl 2,4-dinitrobenzoate

InChI

InChI=1S/C9H5N3O6/c10-3-4-18-9(13)7-2-1-6(11(14)15)5-8(7)12(16)17/h1-2,5H,4H2

InChI Key

JSLPWHXPKVUPIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyanomethyl 2,4-dinitrobenzoate typically involves the esterification of 2,4-dinitrobenzoic acid with cyanomethyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Cyanomethyl 2,4-dinitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

Cyanomethyl 2,4-dinitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyanomethyl 2,4-dinitrobenzoate involves its interaction with specific molecular targets. The nitro groups on the benzene ring can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially disrupting cellular processes. The exact molecular pathways and targets are still under investigation, but the compound’s ability to undergo redox reactions is a key aspect of its mechanism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 2,4- vs. 3,5-Dinitrobenzoates

The position of nitro substituents critically affects physicochemical and structural properties:

  • Thermal Stability : 2,4-Dinitrobenzoate complexes (e.g., lanthanide-based polymers) decompose explosively at lower temperatures than 3,5-dinitrobenzoate analogs. This is attributed to the tendency of 2,4-dinitrobenzoates to form 1D polymeric structures, which are less thermally stable than 3D architectures .
  • Crystal Packing: The 2,4-isomer facilitates directional non-covalent interactions (e.g., NO-π, NO₂-NO₂), influencing crystal packing and charge-transfer properties, whereas 3,5-isomers exhibit different spatial arrangements .

Ester Derivatives of 2,4-Dinitrobenzoic Acid

Compound Substituent Key Properties References
Cyanomethyl 2,4-dinitrobenzoate -OCH₂CN Hypothesized higher electrophilicity and altered solubility due to cyano group; synthesis via esterification
Ethyl 2,4-dinitrobenzoate -OCH₂CH₃ Synthesized via acid-catalyzed esterification; characterized by $^{13}$C NMR (δ 165.2 ppm for carbonyl)
Methyl 2,4-dinitrobenzoate -OCH₃ Likely similar stability to ethyl analog but with lower molecular weight Inferred
  • Synthetic Pathways : Esters are typically prepared via alcohol esterification or rearrangement reactions of benzylidenemalonate derivatives .
  • Spectroscopic Data: The $^{13}$C NMR chemical shift of the carbonyl group in ethyl 2,4-dinitrobenzoate is observed at δ 165.2 ppm, a benchmark for similar esters . Cyanomethyl derivatives may exhibit shifted signals due to the electron-withdrawing cyano group.

Metal Complexes of 2,4-Dinitrobenzoates

  • Lanthanide Complexes : Form 1D polymeric structures with low thermal stability (explosive decomposition at ~200–250°C) due to weak interchain interactions. Transition metal analogs (e.g., Cd, Eu complexes) exhibit higher stability, decomposing without explosion .
  • Dimensionality Effects : 3D polymer complexes are more stable than 1D or 2D structures, as observed in lanthanide dinitrobenzoates .

Research Findings and Implications

Thermal Decomposition Trends

  • 1D vs. 3D Polymers : 1D 2,4-dinitrobenzoate lanthanide polymers decompose explosively at lower temperatures than 3D analogs, highlighting structural dimensionality as a key stability factor .
  • Transition Metal Stability: Cd-Eu complexes with 2,4-dinitrobenzoate ligands exhibit non-explosive decomposition, making them safer for material applications .

Q & A

Q. What synthetic methodologies are recommended for preparing cyanomethyl 2,4-dinitrobenzoate, and how can reaction efficiency be optimized?

this compound is typically synthesized via esterification reactions. A validated approach involves reacting 2,4-dinitrobenzoic acid with cyanomethyl halides (e.g., cyanomethyl chloride) in anhydrous solvents like tetrahydrofuran (THF) under inert atmospheres. Catalysts such as DMAP (4-dimethylaminopyridine) or triethylamine improve yield by facilitating nucleophilic acyl substitution. Reaction efficiency is temperature-dependent: optimal yields (~75–85%) are achieved at 0–5°C to minimize side reactions like hydrolysis . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical.

Q. How should researchers characterize the structural and electronic properties of this compound?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent effects. The ester carbonyl (C=O) typically resonates at ~168–170 ppm in 13^13C NMR, while aromatic protons in the dinitrobenzoate moiety show splitting patterns due to electron-withdrawing nitro groups .
  • X-ray Crystallography : Resolves supramolecular interactions (e.g., hydrogen bonding between nitro groups and adjacent molecules) and confirms bond angles/distances .
  • FT-IR : Strong absorption bands at ~1530 cm1^{-1} (asymmetric NO2_2 stretch) and ~1350 cm1^{-1} (symmetric NO2_2 stretch) confirm nitro group presence .

Q. What stability considerations are critical for handling this compound in experimental workflows?

The compound is sensitive to moisture and light. Store under argon at –20°C in amber vials. Decomposition pathways include hydrolysis of the ester group to 2,4-dinitrobenzoic acid and cyanomethyl alcohol, particularly in aqueous or basic conditions. Thermal stability assays (TGA/DSC) show decomposition onset at ~150°C .

Advanced Research Questions

Q. How do coordination complexes of this compound with transition metals influence their reactivity or biological activity?

The nitro and ester groups act as bifunctional ligands, enabling coordination with metals like Cu(II) or Fe(III). For example:

  • Cu(II) Complexes : Exhibit square-planar geometry, enhancing catalytic activity in oxidation reactions.
  • Fe(III) Complexes : Show paramagnetic behavior, useful in MRI contrast agent research.
    Theoretical studies (DFT) reveal that nitro group electron-withdrawing effects lower the LUMO energy, facilitating redox activity .

Q. How can computational modeling (e.g., DFT) predict the electronic behavior or bioactivity of this compound derivatives?

Density functional theory (DFT) calculates:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., nitro groups as electrophilic centers).
  • HOMO-LUMO Gaps : Correlate with chemical reactivity; narrower gaps (~3.5 eV) suggest higher reactivity .
  • QSAR Models : Link structural features (e.g., nitro substitution patterns) to antimicrobial activity, guiding derivative design .

Q. What experimental strategies address contradictory bioactivity data in studies involving this compound analogs?

Contradictions may arise from assay specificity. For example:

  • In bioreporter assays, 2,4-dinitrobenzoate derivatives fail to induce EGFP expression in Pseudomonas strains, unlike 2-nitrobenzoate, due to steric hindrance from the cyanomethyl group .
  • Mitigation : Use orthogonal assays (e.g., enzyme inhibition + microbial growth curves) and control for stereoelectronic effects via substituent variation .

Q. How can supramolecular interactions of this compound be leveraged in crystal engineering?

The compound forms robust hydrogen-bonded networks via nitro-oxygen and ester carbonyl groups. In 4-bromoanilinium 2,4-dinitrobenzoate crystals, Br···O-nitro interactions (3.2 Å) stabilize layered structures. These interactions guide co-crystal design for materials with tailored porosity or optical properties .

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